Pomalidomide-C2-Br is a synthetic derivative of pomalidomide, which is an analog of thalidomide. This compound has garnered significant attention due to its immunomodulatory properties and its potential applications in cancer treatment, particularly multiple myeloma. Pomalidomide itself is classified as an immunosuppressant and is included in the Anatomical Therapeutic Chemical classification system under the code L04AX06, indicating its role in treating hematological malignancies by modulating immune responses and inhibiting tumor growth .
The synthesis of Pomalidomide-C2-Br involves several steps, typically starting from commercially available precursors. A common method includes the bromination of pomalidomide using bromine or bromine-containing reagents under controlled conditions. The reaction is often performed in organic solvents such as dichloromethane or chloroform, maintaining low temperatures to minimize side reactions.
Pomalidomide-C2-Br has a complex molecular structure characterized by a piperidine core and a brominated ethoxy side chain. Its molecular formula is with a molecular weight of 424.2 g/mol. The IUPAC name for this compound is 4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
This structure highlights the presence of functional groups that are essential for its biological activity and chemical reactivity.
Pomalidomide-C2-Br can undergo various chemical reactions:
These reactions yield various derivatives that can be utilized in further research or therapeutic applications.
Pomalidomide-C2-Br exerts its effects primarily through its interaction with the cereblon protein, part of an E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins involved in tumorigenesis. The compound enhances the selective degradation of specific proteins, contributing to its anti-cancer properties .
Pomalidomide-C2-Br has several scientific applications:
Pomalidomide-C2-Br (chemical name: 2-(2-bromoethoxy)-4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxamide) functions as a critical bifunctional chemical adapter in targeted protein degradation (TPD) therapeutics. This compound integrates the cereblon (CRBN)-binding pharmacophore of pomalidomide with a bromo-terminated alkyl linker, enabling its use as a synthetic building block for proteolysis-targeting chimeras (PROTACs) [1] [10]. The molecular architecture positions the bromine atom for facile nucleophilic substitution reactions, allowing covalent conjugation with warheads targeting disease-relevant proteins. This design exploits the natural ubiquitin-proteasome system, where the CRBN ligand recruits the CRL4CRBN E3 ubiquitin ligase complex, while the target-binding moiety brings the protein of interest into proximity for ubiquitination and degradation [4] [6].
The alkyl chain linker in Pomalidomide-C2-Br exhibits distinct advantages over polyethylene glycol (PEG)-based alternatives. With a molecular weight of 380.19 g/mol (C15H14BrN3O4), this compact connector enhances cell permeability and reduces the overall molecular weight of resulting PROTACs, addressing key pharmacokinetic challenges in degrader design [1] [10]. Its two-carbon spacer provides optimal distance for ternary complex formation between the E3 ligase and target protein, as demonstrated in PROTAC AR Degrader-8 (HY-170329), where it effectively facilitates androgen receptor degradation [10].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2